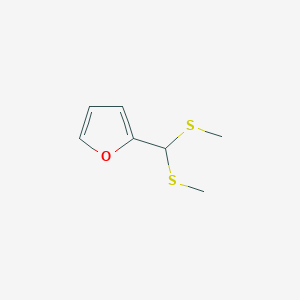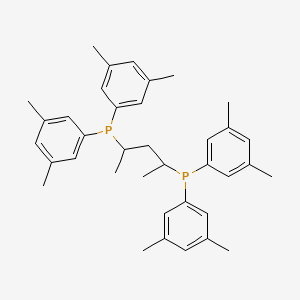
4-Bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide (KOtBu). The reaction conditions are optimized to achieve high enantioselectivity (95%) and yield (81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using transition metal-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, often facilitated by its phosphine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: Such as potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) involves its role as a ligand in transition metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates and promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
- (SP,S P)-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
- ®-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers superior performance in certain asymmetric synthesis reactions, making it a preferred choice for researchers and industrial applications.
Propiedades
Fórmula molecular |
C37H46P2 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3 |
Clave InChI |
BQUNSIYVDVZZEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
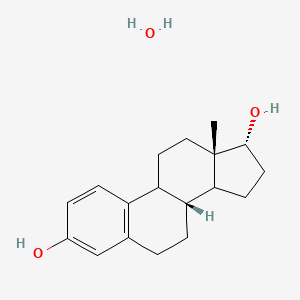
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
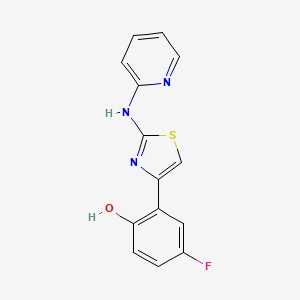

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)


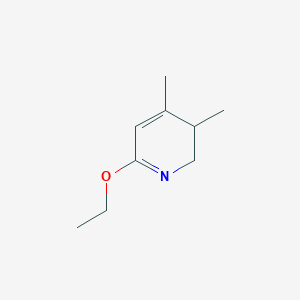
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

